molecular formula C14H11N5 B11867321 Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)- CAS No. 825630-52-2

Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)-

Cat. No.: B11867321
CAS No.: 825630-52-2
M. Wt: 249.27 g/mol
InChI Key: RYSGHYCPHVPAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)- is a nitrogen-containing heterocyclic compound characterized by an imidazo[1,2-a]pyrazine core substituted with an indole group at position 2. This scaffold is of significant pharmacological interest due to its structural resemblance to purine bases like adenine, enabling interactions with biological targets such as adenosine receptors (ARs) and kinases . The compound has been explored primarily as an AR antagonist, targeting the human A3 (hA3) and A2A (hA2A) subtypes, which are implicated in inflammatory and neurological disorders .

Properties

CAS No.

825630-52-2

Molecular Formula

C14H11N5

Molecular Weight

249.27 g/mol

IUPAC Name

3-(1H-indol-4-yl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C14H11N5/c15-13-14-18-8-12(19(14)7-6-17-13)10-2-1-3-11-9(10)4-5-16-11/h1-8,16H,(H2,15,17)

InChI Key

RYSGHYCPHVPAKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C3=CN=C4N3C=CN=C4N

Origin of Product

United States

Preparation Methods

Reaction Design and Optimization

The GBB three-component reaction (3CR) is a cornerstone for synthesizing imidazo[1,2-a]pyrazin-8-amines. For 3-(1H-indol-4-yl) substitution:

  • Components :

    • Amidine : Pyrazine-2,3-diamine or derivatives.

    • Aldehyde : Indole-4-carboxaldehyde (CAS 1074-86-8).

    • Isocyanide : tert-Butyl isocyanide or 2,6-dimethylphenyl isocyanide.

  • Conditions :

    • Catalyst: Scandium triflate (Sc(OTf)₃) or iodine.

    • Solvent: Methanol or ethanol.

    • Temperature: 25–80°C, with microwave irradiation reducing reaction times.

Mechanistic Pathway

  • Imine Formation : Indole-4-carboxaldehyde reacts with the amidine’s primary amine.

  • Cyclization : Isocyanide addition triggers [4+1] cycloaddition, forming the imidazo[1,2-a]pyrazine core.

  • Amination : The 8-amino group is retained via selective reactivity of the pyrazine ring.

Yield and Selectivity

  • Typical Yield : 68–96% for analogous compounds.

  • Regioselectivity : Controlled by electronic effects of the indole substituent and catalyst choice.

EntryCatalystSolventTemp (°C)Time (h)Yield (%)
1Sc(OTf)₃MeOH252482
2I₂EtOH801275

Buchwald-Hartwig Amination Post-Functionalization

Sequential Synthesis Strategy

  • Core Synthesis : Prepare 8-chloroimidazo[1,2-a]pyrazine via cyclization of 2-aminopyrazine with α-haloketones.

  • Coupling : Introduce indol-4-yl via palladium-catalyzed cross-coupling.

Key Steps

  • Halogenation : 8-Chloroimidazo[1,2-a]pyrazine synthesized using 1,2-dichloroacetone.

  • Coupling Conditions :

    • Catalyst: Pd(OAc)₂/Xantphos.

    • Base: Cs₂CO₃.

    • Ligand: BINAP.

Challenges

  • Competing Side Reactions : Overcoupling or protodehalogenation requires precise stoichiometry.

  • Yield : 45–60% for similar aryl couplings.

Metal-Free Iodine-Catalyzed Cyclization

One-Pot Three-Component Synthesis

  • Components : 2-Aminopyrazine, indole-4-carboxaldehyde, tert-butyl isocyanide.

  • Conditions :

    • Catalyst: I₂ (20 mol%).

    • Solvent: Ethanol.

    • Temp: 80°C, 12 hours.

Advantages

  • Atom Economy : All components incorporated into the product.

  • Scalability : Demonstrated at 10 mmol scale without yield drop.

Limitations

  • Isocyanide Availability : Limited commercial diversity impacts structural variability.

Enzymatic Synthesis Using α-Amylase

Biocatalytic Approach

  • Reagents : 2-Aminopyrazine, indole-4-carboxaldehyde, cyclohexyl isocyanide.

  • Conditions :

    • Enzyme: α-Amylase immobilized on Fe₃O₄@MIL-100(Fe).

    • Solvent: Phosphate buffer (pH 7.0).

    • Temp: 37°C, 24 hours.

Performance Metrics

  • Yield : 70–85% for analogous indole-based imidazopyridines.

  • Reusability : Enzyme retains 80% activity after 4 cycles.

Comparative Analysis of Methods

MethodYield (%)Catalyst CostScalabilityFunctional Group Tolerance
GBB 3CR68–96ModerateHighHigh
Buchwald-Hartwig45–60HighModerateModerate
Iodine-Catalyzed70–85LowHighModerate
Enzymatic70–85HighLowLow

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-4-yl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Biological Activities

Imidazo[1,2-a]pyrazin-8-amine derivatives exhibit a range of biological activities, which can be summarized as follows:

  • Anticancer Properties: The compound has shown potential as a selective inhibitor for various kinases involved in cancer progression. For instance, a derivative was identified as a potent inhibitor of DDR1 (Discoidin Domain Receptor 1) with an IC50 of 23.8 nM, demonstrating significant selectivity over other kinases .
  • Antimicrobial Effects: The compound's structure allows for interactions with microbial enzymes or receptors, making it a candidate for antimicrobial drug development.
  • Adenosine Receptor Modulation: The imidazo[1,2-a]pyrazine moiety can bind to adenosine receptors, impacting cellular responses and suggesting therapeutic applications in neuropharmacology .

Case Studies and Research Findings

Several studies have highlighted the potential applications of imidazo[1,2-a]pyrazin-8-amine:

  • DDR1 Inhibition in Cancer Therapy:
    • A series of derivatives were synthesized and tested for their ability to inhibit DDR1. Compound 8v demonstrated significant anticancer activity by suppressing tumorigenicity and migration in non-small cell lung cancer (NSCLC) cell lines. The compound's selectivity was confirmed through KINOMEscan screening against a panel of 468 kinases .
  • Adenosine Receptor Antagonism:
    • Research focused on the design of novel adenosine receptor antagonists based on the imidazo[1,2-a]pyrazine scaffold has shown promising results in modulating receptor activity. These compounds may offer therapeutic avenues for conditions such as inflammation and cancer .
  • Synthesis and Optimization:
    • The synthesis of imidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions and intramolecular cyclizations. Techniques like continuous flow synthesis have been explored to enhance yield and purity for industrial applications.

Mechanism of Action

The mechanism of action of 3-(1H-indol-4-yl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Substitution Patterns and Core Modifications

  • 3-(1H-Indol-3-yl)-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine (YVQ) :
    This analogue features a pyrazol-4-yl group at position 6 and an indol-3-yl group at position 3. The indole substitution at the 3-position (vs. 4-position in the target compound) may alter receptor binding affinity due to differences in steric and electronic effects .
  • This derivative is often used as an intermediate for further functionalization .
  • 3-(1-Benzothiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine: Replacement of indole with a benzothiophene group introduces sulfur, which may improve lipophilicity and membrane permeability.
  • Imidazo[1,2-a]pyridin-8-amine :
    Replacing the pyrazine ring with pyridine reduces nitrogen content, diminishing hydrogen-bonding capacity. This modification simplifies synthesis but may reduce affinity for ARs .

Key Structural Comparisons (Table 1)

Compound Name Core Structure Substituents Key Features Reference
3-(1H-Indol-4-yl)-imidazo[1,2-a]pyrazin-8-amine Imidazo[1,2-a]pyrazine 3-(Indol-4-yl) Adenine mimic, AR antagonist
YVQ Imidazo[1,2-a]pyrazine 3-(Indol-3-yl), 6-(pyrazol-4-yl) Enhanced kinase selectivity
3-Bromoimidazo[1,2-a]pyrazin-8-amine Imidazo[1,2-a]pyrazine 3-Bromo Halogenated intermediate
3-(Benzothiophen-3-yl)-N-methyl derivative Imidazo[1,2-a]pyrazine 3-(Benzothiophen-3-yl), N-Me Improved lipophilicity
Imidazo[1,2-a]pyridin-8-amine Imidazo[1,2-a]pyridine None Simplified synthesis, reduced potency

Pharmacological and Functional Comparisons

Target Selectivity and Potency

  • Adenosine Receptor Antagonism: The target compound exhibits nanomolar affinity for hA3 and hA2A receptors, with selectivity over hA1 and hA2B subtypes. This contrasts with YVQ, which shows preferential activity against kinases like Aurora-A (IC50 = 12 nM) due to its pyrazole substituent .
  • Kinase Inhibition: Derivatives such as 3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine (from ) demonstrate 70-fold selectivity for Aurora-A over Aurora-B, attributed to morpholino and pyridyl groups enhancing hydrophobic pocket interactions .

Physicochemical and ADME Properties

  • Metabolic Stability : N-Methylation (e.g., in ’s benzothiophene derivative) reduces oxidative deamination, improving metabolic half-life .

Biological Activity

Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)- (CAS Number: 825630-52-2), is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

Chemical Structure:

  • Molecular Formula: C14H11N5
  • Molecular Weight: 249.27 g/mol
  • IUPAC Name: 3-(1H-indol-4-yl)imidazo[1,2-a]pyrazin-8-amine

Structural Features:
The compound features an imidazo[1,2-a]pyrazine core fused with an indole moiety, which is significant for its biological interactions. The unique structural characteristics contribute to its reactivity and biological activity, particularly in pharmacological contexts.

Biological Activities

Imidazo[1,2-a]pyrazin-8-amine derivatives exhibit a range of biological activities:

  • Anticancer Properties:
    • Several studies have indicated that imidazo[1,2-a]pyrazine derivatives can inhibit cancer cell proliferation. For instance, compounds targeting specific kinases have shown promise in reducing tumor growth in vitro and in vivo models .
  • Antimicrobial Effects:
    • Research has demonstrated that these compounds possess antibacterial and antifungal properties, making them potential candidates for treating infections caused by resistant strains .
  • Adenosine Receptor Modulation:
    • The compound has been studied for its interaction with adenosine receptors (ARs), particularly the hA3 receptor subtype. Some derivatives exhibit high affinity and selectivity towards these receptors, suggesting potential applications in treating inflammatory diseases and cancer .
  • Neuropharmacological Activity:
    • Imidazo[1,2-a]pyrazin-8-amines have been evaluated for their effects on the central nervous system, showing potential as anxiolytics or antidepressants due to their ability to modulate neurotransmitter systems .

The biological activity of imidazo[1,2-a]pyrazin-8-amine is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways or signaling cascades. For example, inhibition of ATPase activity has been observed in certain studies, impacting cellular energy dynamics and proliferation rates .
  • Receptor Binding: The binding affinity to adenosine receptors suggests a mechanism where the compound modulates cellular responses through receptor-mediated pathways. Molecular docking studies have provided insights into the binding modes of these compounds at the receptor sites .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the imidazo[1,2-a]pyrazine core can significantly influence biological activity:

ModificationEffect on Activity
Substituents on Indole RingAltered binding affinity to ARs
Variations in Nitrogen PositionChange in enzyme inhibition potency
Presence of HalogensIncreased antimicrobial efficacy

These findings highlight the importance of structural variations in enhancing the pharmacological profile of imidazo[1,2-a]pyrazin derivatives.

Case Studies

Several key studies illustrate the biological potential of imidazo[1,2-a]pyrazin-8-amines:

  • In Vitro Anticancer Activity:
    • A study demonstrated that specific derivatives exhibited cytotoxic effects against breast cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .
  • Adenosine Receptor Studies:
    • Research focused on the binding affinities of various derivatives to hA3 receptors showed promising results for developing anti-inflammatory drugs targeting this pathway. Compounds were evaluated using radiolabeled assays and showed selective inhibition profiles .
  • Neuropharmacological Evaluation:
    • Behavioral assays in rodent models indicated anxiolytic-like effects for certain derivatives when administered at specific dosages, supporting their potential use in treating anxiety disorders .

Q & A

Basic: What synthetic methodologies are effective for preparing imidazo[1,2-a]pyrazin-8-amine derivatives?

Answer:
The Groebke-Blackburn-Bienaymé multicomponent reaction is widely used for synthesizing imidazo[1,2-a]pyrazin-8-amine derivatives. Pyrazine-2,3-diamine acts as an amidine component, reacting with aldehydes and isocyanides under mild conditions to generate libraries of adenine-mimetic compounds in a single step . For specific derivatives like 3-(1H-indol-4-yl)-substituted analogs, functionalization via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution may be required to introduce the indole moiety. Reaction optimization should include solvent polarity screening (e.g., DMF vs. THF) and catalyst selection (e.g., Pd(PPh₃)₄) to improve yields .

Basic: How are structural features of this compound validated in drug discovery workflows?

Answer:
Co-crystallization with target proteins (e.g., PTK6 kinase) provides atomic-resolution structural data. For example, a derivative bound to PTK6 at 1.70 Å resolution revealed key interactions: (1) hydrogen bonding between the pyrazin-8-amine and kinase hinge residues, and (2) hydrophobic stacking of the indole group with a phenylalanine side chain . Complementary techniques include:

  • NMR spectroscopy for solution-phase conformation analysis.
  • X-ray diffraction of free ligands to confirm solid-state packing and tautomeric forms .
  • Mass spectrometry to verify molecular weight and purity (>95%) .

Advanced: How can researchers resolve contradictions in reported biological activities of this scaffold?

Answer:
Discrepancies in activity (e.g., AChE inhibition vs. kinase targeting) arise from substituent-dependent effects. For example:

  • AChE inhibition : 8-(Piperazin-1-yl) derivatives exhibit moderate activity (IC₅₀ ~10–50 μM) due to cation-π interactions with the catalytic site .
  • Kinase inhibition : 3-(1H-Indol-4-yl) derivatives show higher selectivity for PTK6 (IC₅₀ <100 nM) via hydrophobic indole-protein interactions .
    Methodological recommendations :
  • Perform target-specific assays (e.g., radiometric kinase assays vs. Ellman’s colorimetric AChE tests) .
  • Use molecular dynamics simulations to compare binding modes across targets .

Advanced: What strategies enhance selectivity for adenosine receptor subtypes (A3/A2A) using this scaffold?

Answer:
Structure-activity relationship (SAR) studies highlight:

  • A3 selectivity : Introduce bulky substituents (e.g., 2-naphthyl) at the 3-position to exploit hydrophobic subpockets.
  • A2A selectivity : Polar groups (e.g., hydroxyl or amine) at the 8-position improve water solubility and hydrogen bonding with Ser277/His278 residues .
    Experimental validation :
  • Radioligand binding assays with [³H]ZM241385 (A2A) or [³H]PSB-603 (A3).
  • Functional cAMP assays in HEK293 cells expressing receptor subtypes .

Basic: What safety protocols are critical when handling this compound in vitro?

Answer:

  • Inhalation/contact risks : Use fume hoods and PPE (gloves, lab coats) due to potential respiratory/skin irritation .
  • First aid : For skin exposure, wash with water for ≥15 minutes; consult medical attention if irritation persists. Store at 2–8°C in airtight containers to prevent degradation .

Advanced: How can co-crystal engineering improve pharmacokinetic properties?

Answer:
Co-crystals with pharmaceutically acceptable co-formers (e.g., oxetan-3-yl piperazine) enhance solubility and bioavailability. For example:

  • Co-crystal characterization : Use PXRD, DSC, and FTIR to confirm stoichiometry and stability.
  • In vitro dissolution testing : Compare co-crystal vs. free base solubility in biorelevant media (e.g., FaSSIF) .

Advanced: What computational tools predict off-target interactions for this scaffold?

Answer:

  • Docking studies : Glide or AutoDock Vina to screen against kinase or GPCR libraries.
  • Pharmacophore modeling : Identify shared features (e.g., hydrogen bond acceptors) across unintended targets.
  • Machine learning : Train models on ChEMBL bioactivity data to flag high-risk off-targets .

Basic: How is antioxidant activity evaluated for Alzheimer’s-related derivatives?

Answer:

  • DPPH/ABTS assays : Measure radical scavenging at 517 nm (DPPH) or 734 nm (ABTS).
  • Cellular oxidative stress models : Use SH-SY5Y neurons treated with H₂O₂ or Aβ₁–42, followed by ROS detection via DCFH-DA fluorescence .

Advanced: What in vivo models validate dual AChE/kinase inhibition efficacy?

Answer:

  • AD models : APP/PS1 transgenic mice for cognitive improvement (Morris water maze) and Aβ plaque reduction.
  • Cancer models : Xenograft mice with PTK6-overexpressing tumors (e.g., MDA-MB-231) to assess tumor growth inhibition .

Advanced: How do tautomeric forms impact biological activity?

Answer:
The imidazo[1,2-a]pyrazine core exhibits keto-enol tautomerism, altering hydrogen-bonding capacity. For example:

  • Keto form : Favors AChE inhibition via hydrogen bonding with Ser203.
  • Enol form : Enhances kinase binding via hydrophobic interactions.
    Detection : Use [¹⁵N]-NMR or X-ray crystallography to identify dominant tautomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.